molecular formula C9H11BrO2 B3316545 (5-Bromo-2-methoxy-3-methylphenyl)methanol CAS No. 954124-92-6

(5-Bromo-2-methoxy-3-methylphenyl)methanol

Cat. No. B3316545
CAS RN: 954124-92-6
M. Wt: 231.09 g/mol
InChI Key: JVGBLWPQHTYOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromo-2-methoxy-3-methylphenyl)methanol” is a chemical compound with the CAS Number: 954124-92-6 . It has a molecular weight of 231.09 and its IUPAC name is (5-bromo-2-methoxy-3-methylphenyl)methanol .


Synthesis Analysis

The synthesis of this compound can be achieved through a series of reactions . The process starts with o-methoxyphenol as the raw material, which undergoes acetylation protection on the phenolic hydroxyl by use of acetic anhydride . This is followed by bromination using bromine under the catalysis of iron powder . The final step is deacetylation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrO2/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in a free radical reaction . In this reaction, the compound loses a hydrogen atom at the benzylic position, which can be resonance stabilized .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.09 . It is typically stored at a temperature of 2-8°C .

Scientific Research Applications

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Relevant Papers There are several peer-reviewed papers and technical documents related to this compound . These papers can provide more detailed information about the compound’s properties, synthesis, and potential applications.

properties

IUPAC Name

(5-bromo-2-methoxy-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGBLWPQHTYOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272402
Record name 5-Bromo-2-methoxy-3-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methoxy-3-methylphenyl)methanol

CAS RN

954124-92-6
Record name 5-Bromo-2-methoxy-3-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954124-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxy-3-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 5-bromo-2-methoxy-3-methylbenzoate (2.26 g, 8.7 mmol) was dissolved in methylene chloride (30 mL), cooled to −78° C., and treated with diisobutylaluminum hydride (1 M in methylene chloride, 26.1 mL, 26.1 mmol). After stirring at −78° C. for 1 h the reaction was quenched by a few drops of methanol (until no bubbling was observed) followed by addition of excess saturated sodium potassium tartarate (2 mL). The reaction was stirred at room temperature overnight. The layers were separated and the organic layer washed with brine (2×), dried over sodium sulfate, and concentrated to afford 2.0 g (quant). 1H-NMR (CDCl3, 500 MHz) δ 7.30-7.31 (m, 1H), 7.21-7.22 (m, 1H), 4.62 (s, 2H), 3.71 (s, 3H), 2.23 (s, 3H).
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
26.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-2-methoxy-3-methylphenyl)methanol
Reactant of Route 2
(5-Bromo-2-methoxy-3-methylphenyl)methanol
Reactant of Route 3
Reactant of Route 3
(5-Bromo-2-methoxy-3-methylphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(5-Bromo-2-methoxy-3-methylphenyl)methanol
Reactant of Route 5
(5-Bromo-2-methoxy-3-methylphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(5-Bromo-2-methoxy-3-methylphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.